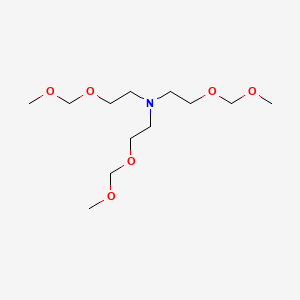

tris(2-(methoxymethoxy)ethyl)amine

Número de catálogo B8507362

Peso molecular: 281.35 g/mol

Clave InChI: NRTKFSQKHCMEMO-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US06274286B1

Procedure details

To a suspension of 270.6 grams of potassium t-butoxide in 1,800 ml of tetrahydrofuran, 100.0 grams of triethanolamine in 200 ml of tetrahydrofuran was added dropwise over 10 minutes while stirring under ice cooling. After 40 minutes of stirring, 194.5 grams of chloromethyl methyl ether was added dropwise over 30 minutes while continuing stirring under ice cooling. After 30 minutes of stirring, 75.2 grams of potassium t-butoxide was added while continuing stirring under ice cooling. After 20 minutes of stirring, 54.0 grams of chloromethyl methyl ether was added dropwise over 10 minutes while continuing stirring under ice cooling. After 40 minutes of stirring, 500 ml of methanol was added. After 30 minutes of stirring, the reaction solution was filtered with a sufficient amount of Celite, and the residue was washed with ether. The filtrate was concentrated under vacuum, and the resulting oily matter was distilled under vacuum. On analysis by 1H-NMR, the thus collected oily matter was found to be tris(2-methoxymethoxyethyl)amine, designated Amine 1. Amount 139.9 grams, yield 74.2%.

Yield

74.2%

Identifiers

|

REACTION_CXSMILES

|

C[C:2](C)([O-:4])C.[K+].[N:7]([CH2:14][CH2:15][OH:16])([CH2:11][CH2:12][OH:13])[CH2:8][CH2:9][OH:10].[CH3:17][O:18][CH2:19]Cl.[CH3:21]O.[O:23]1[CH2:27]CC[CH2:24]1>>[CH3:17][O:18][CH2:19][O:10][CH2:9][CH2:8][N:7]([CH2:14][CH2:15][O:16][CH2:21][O:4][CH3:2])[CH2:11][CH2:12][O:13][CH2:24][O:23][CH3:27] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

270.6 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)([O-])C.[K+]

|

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

N(CCO)(CCO)CCO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1CCCC1

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

194.5 g

|

|

Type

|

reactant

|

|

Smiles

|

COCCl

|

Step Three

|

Name

|

|

|

Quantity

|

75.2 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)([O-])C.[K+]

|

Step Four

|

Name

|

|

|

Quantity

|

54 g

|

|

Type

|

reactant

|

|

Smiles

|

COCCl

|

Step Five

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring under ice cooling

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise over 10 minutes

|

|

Duration

|

10 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After 40 minutes of stirring

|

|

Duration

|

40 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

while continuing stirring under ice cooling

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After 30 minutes of stirring

|

|

Duration

|

30 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

while continuing stirring under ice cooling

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After 20 minutes of stirring

|

|

Duration

|

20 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

while continuing stirring under ice cooling

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After 40 minutes of stirring

|

|

Duration

|

40 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After 30 minutes of stirring

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the reaction solution was filtered with a sufficient amount of Celite

|

WASH

|

Type

|

WASH

|

|

Details

|

the residue was washed with ether

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated under vacuum

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the resulting oily matter was distilled under vacuum

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

COCOCCN(CCOCOC)CCOCOC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 74.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |